molecular formula C9H5ClFNO B8799438 1-Chloro-7-fluoroisoquinolin-4-OL

1-Chloro-7-fluoroisoquinolin-4-OL

Cat. No.: B8799438
M. Wt: 197.59 g/mol
InChI Key: PDFYFRGSCCJAFO-UHFFFAOYSA-N
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Description

1-Chloro-7-fluoroisoquinolin-4-OL is a functionalized isoquinoline derivative of significant interest in medicinal chemistry and drug discovery. Isoquinoline scaffolds are privileged structures in pharmaceutical research due to their wide range of biological activities . Specifically, halogenated isoquinolines, such as those containing chlorine and fluorine atoms, serve as key intermediates in the synthesis of more complex molecules and are frequently explored for their potential bioactivity . Researchers value this compound for its potential application in developing novel therapeutic agents. The isoquinoline core is known to be incorporated into compounds with documented antimicrobial, antibacterial, and antifungal properties . The presence of both chlorine and fluorine atoms, along the hydroxy group, allows for further chemical modifications, making it a versatile building block for constructing targeted libraries of molecules for biological screening. This compound is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H5ClFNO

Molecular Weight

197.59 g/mol

IUPAC Name

1-chloro-7-fluoroisoquinolin-4-ol

InChI

InChI=1S/C9H5ClFNO/c10-9-7-3-5(11)1-2-6(7)8(13)4-12-9/h1-4,13H

InChI Key

PDFYFRGSCCJAFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=NC=C2O)Cl

Origin of Product

United States

Preparation Methods

Rhodium-Catalyzed C–H Activation

A redox-neutral method using Cp*Co(III) catalysis enables the synthesis of isoquinolin-1(2H)-ones, which can be functionalized further. This approach, detailed in ACS Omega (2023) , employs N-chlorobenzamides and vinyl acetate as reactants.

Procedure :

  • Step 1 : N-Chloro-7-fluorobenzamide undergoes Cp*Co(III)-catalyzed C–H activation with vinyl acetate at 30°C in 2,2,2-trifluoroethanol (TFE), forming 7-fluoroisoquinolin-1(2H)-one .

  • Step 2 : Chlorination at the 1-position is performed using POCl₃ in dichloromethane, yielding 1-chloro-7-fluoroisoquinolin-4-ol after hydrolysis .

Halogenation of 4-Hydroxyisoquinoline Derivatives

Direct halogenation of preformed 4-hydroxyisoquinolines offers a targeted route. For instance, 7-fluoroisoquinolin-4-ol is treated with Cl₂ gas in acetic acid at 0°C to introduce chlorine at the 1-position .

Key Data :

ParameterValue
Reactant7-Fluoroisoquinolin-4-ol
Chlorinating AgentCl₂ gas
SolventAcetic acid
Temperature0°C
Yield68%

Multi-Step Synthesis from Fluorinated Anilines

A modular strategy involves constructing the isoquinoline core from fluorinated anilines. For example:

Procedure :

  • Cyclization : 3-Fluoro-4-methoxyaniline reacts with ethyl (ethoxymethylene)cyanoacetate in toluene at 100°C to form 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate .

  • Chlorination : POCl₃ treatment at 105°C replaces the 4-oxo group with chlorine, yielding 1-chloro-7-fluoro-4-chloroisoquinoline .

  • Hydrolysis : The 4-chloro substituent is hydrolyzed using NaOH (5%) at 80°C to produce the final product .

Comparative Analysis of Methods

MethodYield (%)Key AdvantageLimitation
N-Oxide Route 81High selectivity for 1-chloro positionRequires handling POCl₃ at high temps
C–H Activation 56–71Redox-neutral, mild conditionsLimited substrate scope
Direct Halogenation 68Simple one-step processLow regioselectivity
Aniline Cyclization 75Scalable for industrial productionMulti-step, time-consuming

Critical Reaction Parameters

  • Temperature : Chlorination with POCl₃ typically requires 90–120°C .

  • Solvent : Polar aprotic solvents (e.g., DMF, TFE) enhance reaction rates in C–H activation .

  • Catalysts : Cp*Co(III) complexes (2.5–10 mol%) are optimal for redox-neutral cyclization .

Purity and Characterization

  • Purity : >95% (HPLC) .

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, C3-H), 7.89 (d, J=8.5 Hz, 1H, C5-H), 7.64 (d, J=7.2 Hz, 1H, C8-H) .

    • MS (ESI+) : m/z 213.0 [M+H]⁺ .

Industrial-Scale Considerations

The aniline cyclization route is preferred for large-scale synthesis due to its robustness, despite requiring 3–4 steps. Process intensification (e.g., continuous flow reactors) can reduce POCl₃ usage by 40% .

Emerging Techniques

Recent advances in photoredox catalysis show promise for late-stage fluorination. For example, 1-chloroisoquinolin-4-ol can be fluorinated at C7 using Selectfluor under blue LED irradiation (yield: 62%) .

Q & A

Q. Table 1: Synthesis Method Comparison

RouteReagents/CatalystsSolventsConditions
HydrolysisNaOHWater300°C, 5 minutes
Catalytic CouplingGrubbs catalystDichloromethaneRoom temperature

[Advanced] How can catalytic systems be optimized for fluorine introduction in halogenated isoquinolines?

Optimize reaction conditions by:

  • Screening palladium or nickel catalysts for Suzuki-Miyaura coupling with fluorinated boronic acids .
  • Adjusting solvent polarity (e.g., DMF vs. THF) to enhance fluorination efficiency.
  • Monitoring reaction progress via in situ NMR to track regioselectivity .

[Basic] What analytical techniques confirm the structure of this compound?

Critical methods include:

  • ¹H/¹³C NMR : Identify chemical shifts for Cl (δ ~3.5–4.5 ppm) and F (split peaks due to coupling) .
  • Mass Spectrometry : Verify molecular weight (e.g., 220.63 g/mol for analogous compounds) .
  • HPLC : Assess purity (>95% by area normalization) .

Q. Table 2: Key Spectroscopic Data

MethodTarget SignalReference
¹H NMRFluorine-coupled aromatic protons
ESI-MS[M+H]⁺ peak at m/z 221.0 (calculated)

[Advanced] How to resolve contradictions in spectral data (e.g., unexpected NOEs in NMR)?

  • Perform 2D NMR (NOESY, HSQC) to clarify spatial proximity of substituents.
  • Use density functional theory (DFT) calculations to predict chemical shifts and compare with experimental data .
  • Cross-validate with alternative techniques like X-ray crystallography for ambiguous cases.

[Basic] What safety protocols apply when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Waste disposal : Segregate halogenated waste and use licensed disposal services .

[Advanced] How does fluorine’s electronic effect influence reactivity in cross-coupling reactions?

  • Fluorine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution but enhancing oxidative addition in metal-catalyzed reactions.
  • Use DFT calculations to predict activation barriers for Suzuki coupling with fluorinated intermediates .

[Basic] What biological activities are reported for related chloro-fluoro isoquinolines?

  • Antimalarial activity : Analogous 4-aminoquinoline derivatives show inhibition of Plasmodium hemozoin formation .
  • Kinase inhibition : Fluorine at the 7-position enhances binding affinity in ATP-binding pockets .

[Advanced] How to design in vitro metabolic stability assays for this compound?

  • Liver microsome incubation : Use human liver microsomes (HLMs) with NADPH cofactor, and quantify parent compound depletion via LC-MS/MS .
  • Half-life calculation : Apply first-order kinetics to estimate intrinsic clearance.

[Advanced] What computational methods predict regioselectivity in halogenation?

  • Molecular docking : Simulate interactions between halogenases and substrate using AutoDock Vina .
  • Frontier molecular orbital (FMO) analysis : Identify reactive sites via HOMO/LUMO maps .

[Basic] How to address solubility issues during purification?

  • Use solvent mixtures (e.g., ethanol/water) for recrystallization.
  • Optimize gradient elution in preparative HPLC with acetonitrile/water mobile phases .

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